7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical compound with the CAS Number: 1160246-20-7 . It has a molecular weight of 213.14 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . This leads to 7-difluoromethylpyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5F2N3O2/c9-7(10)6-4(8(14)15)3-11-5-1-2-12-13(5)6/h1-3,7H,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 213.14 . The InChI code for this compound is 1S/C8H5F2N3O2/c9-7(10)6-4(8(14)15)3-11-5-1-2-12-13(5)6/h1-3,7H,(H,14,15) .Scientific Research Applications
Synthesis and Structural Studies
Regioselective Synthesis : 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives have been synthesized through regioselective methods. A study detailed the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, emphasizing the versatility and reactivity of the pyrazolo[1,5-a]pyrimidine scaffold in generating various derivatives (Drev et al., 2014).
Synthesis and Activity Relationship : Another research focused on the synthesis and structure-activity relationship of pyrazolo[1,5-a]pyrimidine derivatives, revealing their potential as angiotensin II receptor antagonists. This study provided insights into the modifications of the pyrazolo[1,5-a]pyrimidine core to enhance biological activities (Shiota et al., 1999).
Crystal Structure Analysis : The crystal structure of a compound synthesized from 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid was studied, which showed significant inhibition on the proliferation of some cancer cell lines. This highlights the compound's potential in cancer research (Liu et al., 2016).
Chemical Reactivity and Library Synthesis
Chemical Reactivity Studies : Research has been conducted to understand the reactivity of various 7-substituted pyrazolo[1,5-a]pyrimidines. For instance, the study of the reactivity of 7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines led to the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, which have potential as benzodiazepine receptor ligands (Bruni et al., 1994).
Library Synthesis : The synthesis of large libraries of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine derivatives has been accomplished, demonstrating the compound's utility in generating diverse chemical libraries for potential pharmacological screening (Dalinger et al., 2005).
Biological Activity and Applications
Biological Activity Studies : A study on the reaction of enaminones with aminopyrazoles led to the synthesis of 7-aryl-3-cyano-2-substituted pyrazolo[1,5-a]pyrimidines, which showed moderate herbicidal activity. This implies potential agricultural applications (Wen et al., 2005).
Antiviral and Analgesic Activities : Certain pyrazoloazines synthesized from pyrazolo[1,5-a]pyrimidines were evaluated for antiviral effects against influenza and Coxsackie viruses, as well as for analgesic activity. This suggests their potential in medicinal chemistry (Elkina et al., 2020).
Safety And Hazards
properties
IUPAC Name |
7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-7(10)6-4(8(14)15)3-11-5-1-2-12-13(5)6/h1-3,7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJIMIJRRHBMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=C(N2N=C1)C(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101182022 | |
Record name | 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101182022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
CAS RN |
1160246-20-7 | |
Record name | 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101182022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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